5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
5-(2-Fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heteroaromatic core. The compound features a 2-fluorobenzyl group at the N5 position and a phenyl substituent at the C2 position.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-16-9-5-4-8-15(16)13-22-10-11-23-18(19(22)24)12-17(21-23)14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCXPKZKXPZTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzylamine with 2-phenylpyrazolo[1,5-a]pyrazine-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural analogs and their properties:
*Calculated based on core structure and substituents.
Physicochemical Properties
- Solubility : Hydroxymethyl () and oxadiazole () substituents enhance hydrophilicity, whereas trifluoromethyl groups () increase lipophilicity. The target compound’s fluorobenzyl group balances moderate solubility and membrane permeability.
- Stability : The absence of a reactive vinyl sulfone in the target compound reduces susceptibility to cyclization or glutathione adduct formation, a limitation observed in dihydropyrazolo derivatives .
Biological Activity
5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for its diverse pharmacological properties. The incorporation of a fluorobenzyl group enhances its interaction with biological targets, potentially leading to significant therapeutic applications.
- Molecular Formula: CHFNO
- Molecular Weight: 349.4 g/mol
- CAS Number: 1359208-50-6
Structural Features
The compound features a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms. The presence of the fluorobenzyl group and the phenyl moiety contributes to its distinct chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit promising anticancer activity. A study highlighted that similar compounds selectively inhibit the growth of lung cancer cells (H322) containing mutated p53 genes. Specifically, compound 5j from the same family was shown to induce apoptosis in these cancer cells while being non-cytotoxic to normal endothelial cells (HUVECs) at concentrations up to 40 µM, suggesting a potential therapeutic window for cancer treatment .
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5j | H322 | 20 | Induces apoptosis |
| 5j | HUVEC | >40 | Non-cytotoxic |
The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation or modulating signaling pathways associated with cancer cell survival .
Synthesis and Preparation Methods
The synthesis of this compound typically involves the reaction of 2-fluorobenzylamine with appropriate pyrazine precursors in the presence of catalysts under controlled conditions. This multi-step process can be optimized for yield and purity using modern synthetic techniques including continuous flow chemistry .
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